Chemical Reactivity Profile: Hydrolysis and Transesterification Routes for Downstream Processing
The ethyl ester functionality of Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate provides a defined handle for controlled hydrolysis or transesterification, enabling precise synthetic derivatization . In comparison, the analogous free acid, 7-(4-Chlorophenyl)-7-oxoheptanoic acid (CAS 35333-20-1), lacks this protected functionality and would require separate activation steps for similar transformations, adding steps and reducing overall synthetic efficiency . The ketone group at C-7 also allows for specific oxidation to the corresponding carboxylic acid or other transformations, providing orthogonal reactivity .
| Evidence Dimension | Synthetic Versatility via Functional Group Manipulation |
|---|---|
| Target Compound Data | Ethyl ester group capable of hydrolysis or transesterification; Ketone at C-7 oxidizable to carboxylic acid. |
| Comparator Or Baseline | 7-(4-Chlorophenyl)-7-oxoheptanoic acid (CAS 35333-20-1); lacks ethyl ester protection, requiring activation for further ester/amide coupling. |
| Quantified Difference | The presence of a protected ester group in the target compound provides a clear advantage in multi-step syntheses, avoiding protection/deprotection steps required for the free acid. |
| Conditions | Standard organic synthesis conditions for ester hydrolysis, transesterification, and ketone oxidation. |
Why This Matters
This orthogonal reactivity profile is critical for procurement, as it allows chemists to integrate the compound into diverse synthetic pathways without the additional cost and time associated with functional group interconversion from a less versatile analog.
